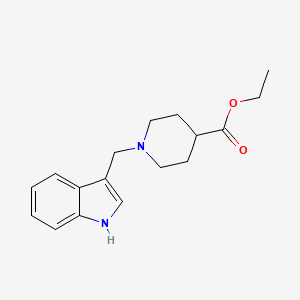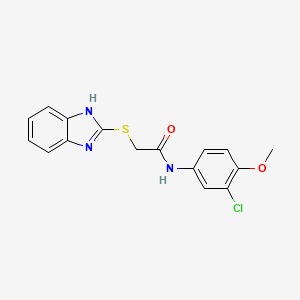
ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate, also known as EPIC, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. EPIC is a synthetic compound that is derived from the natural indole alkaloid, vincamine. It has been found to possess various biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
作用機序
The exact mechanism of action of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act through various pathways, including the inhibition of oxidative stress and inflammation, and the modulation of neurotransmitter systems. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been found to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been found to possess various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has also been found to increase the levels of glutathione, which is an important antioxidant in the body. Additionally, ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been found to reduce the levels of pro-inflammatory cytokines, which are important mediators of inflammation.
実験室実験の利点と制限
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is also soluble in various solvents, making it easy to work with in the lab. However, one limitation of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is its low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has shown promise in various scientific studies and has the potential to be developed into a therapeutic agent for various diseases. Future research should focus on improving the bioavailability of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate and investigating its potential use in the treatment of neurodegenerative diseases and other diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate and its potential side effects.
合成法
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of vincamine with various reagents. The first step involves the protection of the hydroxyl group of vincamine with a trimethylsilyl group. The protected compound is then reacted with a piperidine derivative to form the desired ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate product. The final step involves the removal of the trimethylsilyl group to obtain pure ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate.
科学的研究の応用
Ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 1-(1H-indol-3-ylmethyl)-4-piperidinecarboxylate has also been found to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular diseases.
特性
IUPAC Name |
ethyl 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-21-17(20)13-7-9-19(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16/h3-6,11,13,18H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHACOWTVVOXNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Indolylmethyl)isonipecotic acid ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-[(3-fluorophenyl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639001.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5639003.png)
![3-[5-(5-fluoro-2-methoxybenzoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide](/img/structure/B5639004.png)
![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5639018.png)

![4-{3-[(benzylamino)carbonyl]phenoxy}-N-propylpiperidine-1-carboxamide](/img/structure/B5639040.png)
![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)
![1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5639047.png)
![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)
![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)
![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5639087.png)
